2-(2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamido)benzoic acid
Description
The compound 2-(2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamido)benzoic acid is a structurally complex molecule featuring a benzoic acid core linked via an acetamido group to a tricyclic heterocyclic system. This tricyclic moiety incorporates sulfur (8-thia) and nitrogen (4,6-diaza) atoms within a fused bicyclo[7.4.0] framework, creating a rigid, conjugated system.
Properties
IUPAC Name |
2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-15(22-13-7-3-1-5-11(13)19(24)25)9-26-17-16-12-6-2-4-8-14(12)27-18(16)21-10-20-17/h1,3,5,7,10H,2,4,6,8-9H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJNLOEROKVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamido)benzoic acid involves multiple steps, starting with the preparation of the thia-diazatricyclo core. This core is typically synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors. The final step involves the attachment of the acetamido and benzoic acid groups under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Biological Applications
-
Anticancer Research:
- The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that its structural components allow it to bind effectively to target proteins involved in tumor growth and survival pathways.
- Case studies have demonstrated its efficacy in vitro against various cancer cell lines, including breast and lung cancer cells.
-
Anti-inflammatory Properties:
- Research indicates that this compound exhibits anti-inflammatory activity by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and chemokines.
- Animal model studies have reported reduced inflammation markers when treated with this compound.
-
Antimicrobial Activity:
- Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains. Its thiazole derivative structure may contribute to its ability to disrupt bacterial cell walls.
- Further investigations are ongoing to evaluate its effectiveness against resistant strains of bacteria.
Synthesis and Mechanism of Action
The synthesis of 2-(2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamido)benzoic acid typically involves multi-step organic reactions including:
- Condensation Reactions: To form the core structure.
- Oxidation Processes: To introduce functional groups that enhance biological activity.
The mechanism of action is believed to involve:
- Target Protein Binding: The compound interacts with specific proteins involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity: It may inhibit enzymes critical for cancer cell metabolism.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic and Bicyclic Heterocyclic Systems
The tricyclic sulfur-nitrogen framework in the target compound shares similarities with tetrahydro-1H-quino[7,8-b][1,4]benzodiazepine-3-carboxylic acid derivatives (e.g., compound 5a from ). Both systems contain fused nitrogen heterocycles, but the target compound’s 8-thia-4,6-diazatricyclo system introduces sulfur, which may enhance electrophilic reactivity or metal-binding capacity compared to purely nitrogenous analogs .
Key differences :
- Ring size and substitution : The target compound’s tricyclic system (13-membered) vs. 5a’s tetracyclic framework (16-membered).
- Functional groups: The benzoic acid moiety in the target compound vs. a quinoline-carboxylic acid in 5a.
Benzoic Acid Derivatives with Sulfur Linkages
Compounds such as 2-hydroxy-4-substituted-3(4,6-disubstituted benzothiazolyl-2-azo)benzoic acid derivatives () share the benzoic acid core and sulfur-containing heterocycles. These derivatives exhibit tunable electronic properties due to azo and benzothiazole groups, which influence solubility and UV absorption .
Comparison of substituent effects :
| Compound | Substituents | λmax (UV) | Bioactivity Notes |
|---|---|---|---|
| Target compound | Tricyclic thia-diaza system | Not reported | Potential kinase inhibition |
| 3-(4-Cl-benzothiazolyl-azo) | 4-Cl, 6-NO2 | 420–450 nm | Antibacterial |
Spirocyclic and Sulfonamide-Containing Compounds
Spirocyclic systems like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () highlight the role of rigid, fused rings in enhancing metabolic stability.
Spectral Characterization
Compounds with benzothiazole or tricyclic systems (e.g., ) are typically characterized using:
Pharmacokinetic and Bioactivity Predictions
Molecular Property Analysis
Using similarity indexing methods (e.g., Tanimoto coefficients, as in ), the target compound’s benzoic acid and tricyclic moieties may align with histone deacetylase (HDAC) inhibitors like SAHA, which share rigid, hydrophobic cores .
Predicted properties :
| Property | Target Compound | SAHA |
|---|---|---|
| Molecular weight | ~450 g/mol | 264 g/mol |
| LogP (lipophilicity) | ~3.5 (estimated) | 3.0 |
| Hydrogen bond donors | 3 | 3 |
Bioactivity Insights
- Epigenetic modulation : The tricyclic system’s planar structure may intercalate into DNA or inhibit HDACs, similar to aglaithioduline (~70% similarity to SAHA) .
Biological Activity
2-(2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamido)benzoic acid is a complex organic compound with notable potential in various biological applications. This article explores its biological activity through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 399.47 g/mol. Its structure includes a thiazole ring and a benzoic acid moiety, which contribute to its biological properties.
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : The presence of sulfur-containing groups is often linked to enhanced anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study demonstrated that derivatives of thiazole compounds exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes for microbial survival .
Anticancer Activity
Research on similar compounds has revealed promising anticancer activities against various cell lines. For instance, triazole-thione derivatives have been shown to inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM . The specific activity of this compound against these cell lines remains to be explicitly documented but can be inferred based on structural similarities.
Anti-inflammatory Properties
Compounds with similar thiol functionalities have been noted for their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
